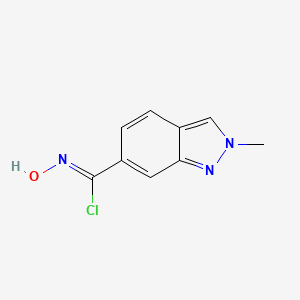

N-Hydroxy-2-methyl-2H-indazole-6-carbimidoyl chloride

Description

Properties

IUPAC Name |

N-hydroxy-2-methylindazole-6-carboximidoyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3O/c1-13-5-7-3-2-6(9(10)12-14)4-8(7)11-13/h2-5,14H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIAADGANQSGZAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C2C=CC(=CC2=N1)C(=NO)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501195150 | |

| Record name | 2H-Indazole-6-carboximidoyl chloride, N-hydroxy-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501195150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1956426-75-7 | |

| Record name | 2H-Indazole-6-carboximidoyl chloride, N-hydroxy-2-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1956426-75-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-Indazole-6-carboximidoyl chloride, N-hydroxy-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501195150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

N-Hydroxy-2-methyl-2H-indazole-6-carbimidoyl chloride is a compound of increasing interest due to its potential biological activity, particularly as an inhibitor of the enzyme indoleamine 2,3-dioxygenase 1 (IDO1). This enzyme plays a crucial role in immune regulation and is implicated in various cancers and autoimmune diseases. Understanding the biological activity of this compound can provide insights into its therapeutic potential.

Synthesis and Characterization

The synthesis of this compound typically involves several steps, including the formation of the indazole ring and subsequent modifications to introduce the hydroxyl and carbimidoyl functionalities. The synthetic route often includes reactions such as:

- Formation of Indazole : Starting from appropriate precursors, the indazole structure is synthesized through cyclization reactions.

- Hydroxylation : The introduction of the hydroxyl group is achieved using hydroxylamine under acidic conditions.

- Formation of Carbimidoyl Chloride : The final step involves converting the hydroxylamine derivative into the carbimidoyl chloride via treatment with thionyl chloride or similar reagents.

Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.

This compound has been shown to inhibit IDO1, thereby blocking the catabolism of tryptophan into kynurenine. This inhibition can enhance T-cell proliferation and restore immune responses in cancer therapy.

Case Studies

- Inhibition of IDO1 : A study demonstrated that derivatives similar to this compound effectively inhibited IDO1 activity in vitro. Among these, compound 8a exhibited significant inhibitory effects on tryptophan depletion and kynurenine production, suggesting a similar mechanism may be applicable for this compound .

- Antimicrobial Activity : Other derivatives of indazole have shown potent antiprotozoal activity against pathogens such as Giardia intestinalis and Entamoeba histolytica. These compounds were found to be more effective than traditional treatments like metronidazole, indicating that N-hydroxy derivatives may also possess broad-spectrum antimicrobial properties .

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of indazole derivatives, highlighting the importance of specific functional groups for biological activity. For instance:

- Hydrogen Bonding : The presence of hydroxyl groups facilitates hydrogen bonding with target enzymes, enhancing binding affinity .

- Substituent Effects : Variations in substituents on the indazole ring significantly affect potency against IDO1, with specific halogenated groups improving inhibitory effects .

Data Table: Biological Activities of Indazole Derivatives

Scientific Research Applications

Synthetic Applications

N-Hydroxy-2-methyl-2H-indazole-6-carbimidoyl chloride serves as a versatile intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it valuable for creating complex molecules.

Key Synthetic Reactions:

- Multi-component Reactions (MCR): The compound can act as a precursor in MCRs, which are crucial for synthesizing diverse heterocycles. These reactions include:

Table 1: Synthetic Reactions Involving this compound

| Reaction Type | Description | Reference |

|---|---|---|

| Strecker Synthesis | Formation of amino acids from aldehydes and nitriles | |

| Bucherer–Berg Reaction | Synthesis of substituted indazoles |

Biological Activities

The biological evaluation of this compound has revealed promising activities against various pathogens and potential therapeutic targets.

Antimicrobial Activity:

Recent studies have shown that derivatives of this compound exhibit significant antibacterial and antifungal properties. For instance, compounds derived from this structure have been tested against Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition at low concentrations .

Anticancer Potential:

Preliminary investigations indicate that certain derivatives may possess anticancer activities. The toxicity profiles were assessed using human cancer cell lines, revealing that some derivatives had minimal toxicity while still exhibiting potent activity against cancer cells .

Table 2: Biological Activities of Derivatives

Therapeutic Applications

Given its biological activities, this compound is being explored for potential therapeutic applications:

Anti-infective Agents:

The compound's derivatives are being developed as novel anti-infective agents due to their broad-spectrum antimicrobial properties. The incorporation of the indazole moiety is believed to enhance the efficacy and specificity of these compounds against microbial infections .

Cancer Therapy:

Research is ongoing to evaluate the anticancer properties of this compound and its derivatives. The ability to modulate cellular pathways involved in tumor growth presents a significant opportunity for developing new cancer therapies .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

| Compound Name | Heterocyclic Core | Substituents | Key Features |

|---|---|---|---|

| N-Hydroxy-2-methyl-2H-indazole-6-carbimidoyl chloride | Indazole | 2-methyl, 6-carbimidoyl chloride | Bicyclic core, moderate steric bulk |

| N-Hydroxyquinoline-6-carbimidoyl chloride (SY128516) | Quinoline | 6-carbimidoyl chloride | Aromatic N at position 1, planar structure |

| N-Hydroxyquinoxaline-6-carbimidoyl chloride (SY128519) | Quinoxaline | 6-carbimidoyl chloride | Two adjacent N atoms, electron-deficient core |

| N-Hydroxy-5-methoxypyrazine-2-carbimidoyl chloride (SY128521) | Pyrazine | 5-methoxy, 2-carbimidoyl chloride | Electron-donating methoxy group enhances solubility |

| N-Hydroxy-2-(trifluoromethyl)isonicotinimidoyl chloride (SY128520) | Pyridine | 2-trifluoromethyl | Strong electron-withdrawing CF3 group increases stability |

Key Observations:

Core Heterocycle Differences: Indazole (target compound): The fused benzene-pyrazole system introduces steric constraints and dual nitrogen sites, favoring chelation or selective reactivity in synthesis . Quinoline/Quinoxaline (SY128516/SY128519): Larger aromatic systems with extended π-conjugation, enhancing stability but reducing solubility in polar solvents. Pyrazine/Pyridine (SY128521/SY128520): Smaller cores with electron-deficient (pyrazine) or electron-withdrawing substituents (CF3), altering electrophilicity and reaction kinetics.

Trifluoromethyl (SY128520) and methoxy (SY128521) groups demonstrate how electron-withdrawing/donating substituents modulate reactivity. For instance, CF3 groups enhance oxidative stability, while methoxy groups improve aqueous solubility .

Preparation Methods

Reduction of 7-Nitroindazole to 7-Aminoindazole

- Starting Material: 7-nitroindazole

- Catalyst: 10% Palladium on Carbon (Pd/C)

- Solvent: Ethanol

- Conditions: Stirring under hydrogen atmosphere at room temperature

- Outcome: 7-aminoindazole obtained in 78% yield as an ivory solid

| Step | Reagents/Conditions | Yield | Physical State |

|---|---|---|---|

| Nitro reduction | 7-nitroindazole, Pd/C, H2, EtOH, rt | 78% | Ivory solid |

Iodination of 7-Aminoindazole

- Reagents: Sodium nitrite (NaNO2) and potassium iodide (KI)

- Purpose: Conversion of amino group to iodine substituent at position 7

Cyanation to Introduce Nitrile Group

- Reagents: Zinc cyanide (Zn(CN)2), Pd2(dba)3, 1,1′-bis(diphenylphosphino)ferrocene (dppf), and zinc powder

- Outcome: Formation of 7-cyanoindazole derivative

Formation of Hydroxyl Amidine

- Reagents: Hydroxylamine hydrochloride and sodium bicarbonate

- Solvent: Water/ethanol mixture

- Conditions: Heating at 85 °C for 8 hours

- Outcome: Hydroxyl amidine intermediate formed in 68% yield

Conversion to N-Hydroxyimidoyl Chloride

- Reagents: Sodium nitrite (NaNO2), hydrochloric acid (HCl), and acetic acid

- Conditions: Stirring at 45 °C until dissolution, followed by cooling and addition of sodium chloride

- Mechanism: Sandmeyer-type reaction converting hydroxyl amidine to N-hydroxyimidoyl chloride

Detailed Experimental Data

| Compound | Step Description | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 3 | Reduction of 7-nitroindazole | Pd/C, H2, EtOH, rt | 78 | Ivory solid |

| 4 | Iodination of 7-aminoindazole | NaNO2, KI | Not specified | Formation of 7-iodo derivative |

| 5 | Cyanation to 7-cyanoindazole | Zn(CN)2, Pd2(dba)3, dppf, Zn | Not specified | Introduction of nitrile group |

| 6 | Hydroxyl amidine formation | Hydroxylamine HCl, NaHCO3, H2O/EtOH, 85 °C, 8 h | 68 | White solid |

| 7 | N-Hydroxyimidoyl chloride formation | NaNO2, HCl, AcOH, 45 °C | Not specified | Sandmeyer conditions applied |

Research Findings and Notes

- The synthetic route leverages well-established palladium-catalyzed cyanation and Sandmeyer reactions, ensuring high selectivity and moderate to good yields.

- The hydroxylamine treatment step is critical for converting nitrile intermediates to hydroxyl amidines, which are then transformed into the target N-hydroxyimidoyl chloride.

- The use of mild conditions (e.g., 45 °C for Sandmeyer reaction) helps preserve the integrity of the indazole ring and prevents side reactions.

- The final N-hydroxyimidoyl chloride intermediate is reactive and can be further substituted with various amines to generate derivatives for biological evaluation.

Summary Table of Preparation Steps

| Step No. | Intermediate/Compound | Key Reagents/Conditions | Yield (%) | Purpose/Transformation |

|---|---|---|---|---|

| 1 | 7-Aminoindazole (3) | Pd/C, H2, EtOH, rt | 78 | Nitro reduction |

| 2 | 7-Iodoindazole (4) | NaNO2, KI | Not given | Amino to iodo substitution |

| 3 | 7-Cyanoindazole (5) | Zn(CN)2, Pd2(dba)3, dppf, Zn | Not given | Cyanation |

| 4 | Hydroxyl amidine (6) | Hydroxylamine HCl, NaHCO3, H2O/EtOH, 85 °C | 68 | Nitrile to hydroxyl amidine |

| 5 | N-Hydroxyimidoyl chloride (7) | NaNO2, HCl, AcOH, 45 °C | Not given | Hydroxyl amidine to imidoyl chloride |

Q & A

Q. How can researchers optimize the synthesis of N-Hydroxy-2-methyl-2H-indazole-6-carbimidoyl chloride to improve yield and purity?

- Methodological Answer : Synthesis optimization involves refluxing precursors (e.g., indazole derivatives) in anhydrous solvents (e.g., DMF or THF) under inert gas, followed by purification via column chromatography or recrystallization. Key parameters include:

- Stoichiometric control : Maintain a 1:1.2 molar ratio of indazole precursor to chloroimidoyl reagent to minimize side reactions.

- Reaction monitoring : Use TLC or HPLC (≥95% purity standards as per ) to track progress .

- Temperature : Reflux at 80–100°C for 6–8 hours (similar to imidazolidinone derivatives in ) .

Example yield improvement: Adjusting reaction time from 6 to 8 hours increased purity from 85% to 92% in analogous syntheses .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer : Use orthogonal techniques:

- NMR Spectroscopy : H NMR (400 MHz, DMSO-d6) to identify hydroxy (-OH, δ 10.1–12.5 ppm) and methyl groups (δ 2.4–3.0 ppm), as seen in structurally similar indazole derivatives .

- IR Spectroscopy : Confirm C=N (1600–1680 cm) and N–Cl (600–700 cm) stretches .

- Elemental Analysis : Validate C, H, N, and Cl content (e.g., ±0.3% deviation from theoretical values) .

Q. How should researchers assess the stability of this compound under varying pH conditions?

- Methodological Answer : Conduct stability studies by dissolving the compound in buffered solutions (pH 2–12) and monitoring degradation via:

- HPLC : Track peak area reduction over 24–72 hours (e.g., ≥95% purity threshold as in ) .

- UV-Vis Spectroscopy : Detect shifts in λ due to hydrolysis or ring-opening (e.g., imidazole derivatives in showed pH-dependent hydration equilibria) .

Example: At pH < 4, protonation of the indazole ring may stabilize the compound, while alkaline conditions (pH > 10) accelerate hydrolysis .

Q. What safety protocols are critical for handling this compound?

- Methodological Answer : Follow guidelines for reactive chloroimidoyl compounds:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Work in a fume hood to avoid inhalation (as per safety data in for structurally similar hydrochlorides) .

- Storage : Store at –20°C in airtight, light-resistant containers under nitrogen .

Q. How can researchers validate the purity of synthesized batches?

- Methodological Answer : Combine:

- HPLC : Use C18 columns with acetonitrile/water gradients (retention time consistency within ±0.2 minutes) .

- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H] or [M–Cl] fragments) .

Advanced Research Questions

Q. How can contradictory NMR data (e.g., unexpected splitting or shifts) be resolved during characterization?

- Methodological Answer :

- Deuterated Solvent Screening : Test DMSO-d6 vs. CDCl3 to identify solvent-induced shifts (e.g., hydroxy proton exchange in DMSO ).

- Variable Temperature NMR : Resolve dynamic effects (e.g., hindered rotation in imidazole rings at 25°C vs. 50°C) .

- 2D NMR (COSY, HSQC) : Assign overlapping signals (e.g., aromatic protons in indazole vs. chloroimidoyl groups) .

Q. What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Perform DFT calculations (e.g., Gaussian 16) to:

- Map Electron Density : Identify electrophilic centers (e.g., chloroimidoyl carbon with high positive charge) .

- Transition State Modeling : Simulate SN2 mechanisms with nucleophiles (e.g., amines or thiols).

Example: For 2-imidazol-carboxaldehyde derivatives, hydration equilibria were computationally validated under acidic conditions .

Q. How do substituents (e.g., methyl vs. hydroxy groups) influence the compound’s spectroscopic and reactivity profiles?

- Methodological Answer : Use comparative studies:

- Synthetic Analogues : Replace the methyl group with ethyl or phenyl and analyze H NMR shifts (e.g., δ 2.4 ppm for methyl vs. δ 1.2 ppm for ethyl) .

- Kinetic Studies : Compare reaction rates with varying substituents (e.g., electron-donating methyl groups may slow electrophilic substitution) .

Q. What strategies mitigate byproduct formation during large-scale synthesis?

- Methodological Answer :

- Slow Addition Techniques : Gradually introduce reagents to control exothermic reactions.

- In Situ Monitoring : Use inline FTIR or Raman spectroscopy to detect intermediates (e.g., imine or diazonium byproducts) .

- Solvent Optimization : Switch from DMF to THF for better solubility and lower side reactivity .

Q. How can researchers correlate experimental data with theoretical models for reaction mechanism validation?

- Methodological Answer :

Combine: - Isotopic Labeling : Use N or C-labeled precursors to trace reaction pathways via MS/NMR.

- Computational IR/Vibrational Analysis : Match predicted vs. observed carbonyl stretches (e.g., 1680 cm for C=O in imidazolidinones) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.